molecular formula C21H23N5O7S2 B2496757 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-85-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2496757
CAS No.: 330190-85-7
M. Wt: 521.56
InChI Key: YVNUQRRATCYQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 1,3,4-thiadiazole ring at the N-terminus, which is further modified with a 3-nitrophenyl group. This structure combines sulfonamide, benzamide, and heterocyclic motifs, which are commonly associated with diverse biological activities, including antifungal, anticancer, and plant growth modulation .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O7S2/c1-32-12-10-25(11-13-33-2)35(30,31)18-8-6-15(7-9-18)19(27)22-21-24-23-20(34-21)16-4-3-5-17(14-16)26(28)29/h3-9,14H,10-13H2,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNUQRRATCYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a sulfamoyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C21H23N5O7S2
  • Molecular Weight : 521.56 g/mol
  • IUPAC Name : this compound

The compound's structure includes a benzamide core linked to a sulfamoyl group and a 1,3,4-thiadiazole moiety, which are known to influence its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the nitrophenyl group in this compound enhances its effectiveness against various bacterial strains.

  • Mechanism of Action : The thiadiazole ring interacts with bacterial enzymes, disrupting their function and inhibiting growth. This mechanism is supported by studies showing that similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Activity (MIC in µg/mL) Reference
Staphylococcus aureus32.6
Escherichia coli62.5
Pseudomonas aeruginosa58% inhibition

2. Anticancer Properties

Compounds containing the thiadiazole moiety have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

  • Case Studies : In vitro studies have shown that similar thiadiazole derivatives can induce cytotoxicity in various cancer cell lines, suggesting that this compound may also exhibit similar properties.

3. Anti-inflammatory Effects

Some studies suggest that compounds with the thiadiazole structure can have anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of thiadiazole derivatives:

  • A review highlighted that modifications at the phenyl ring significantly affect antimicrobial potency and selectivity against specific pathogens .
  • Another study focused on the synthesis of various thiadiazole derivatives and their biological evaluation, revealing promising results for compounds similar to this compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown promising anticancer properties. For instance, sulfonamide derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the thiadiazole moiety enhances the compound's interaction with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies on related sulfonamide compounds have demonstrated their effectiveness against various enzymes linked to metabolic disorders, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD), respectively . The structural features of the compound suggest it may exhibit similar inhibitory effects.

Antimicrobial Properties

Compounds containing thiadiazole rings are recognized for their antimicrobial activities. Research has shown that such compounds can effectively combat bacterial and fungal infections. The specific application of this compound in this area remains to be thoroughly investigated but holds potential based on the properties of analogous compounds .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds inhibited cell proliferation in multiple cancer cell lines and induced apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibitors targeting α-glucosidase, derivatives of sulfonamides demonstrated significant inhibition rates. The study highlighted the importance of structural modifications, suggesting that the inclusion of a thiadiazole ring could enhance inhibitory potency against this enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Derivatives

The 1,3,4-thiadiazole ring in the target compound differs from oxadiazole analogs (e.g., LMM5 and LMM11 in ) by replacing oxygen with sulfur. This substitution increases lipophilicity (higher logP) and may enhance membrane permeability. For instance, LMM5 (oxadiazole) exhibits antifungal activity against C.

Thiadiazole vs. Triazine Derivatives

Compounds like 51–55 () feature 1,2,4-triazine rings instead of thiadiazole. Triazines generally exhibit lower melting points (e.g., 51 : 266–268°C vs. thiadiazole derivatives >250°C) due to reduced aromatic stabilization. The electron-withdrawing nitro group in the target compound may enhance thermal stability compared to triazines with fluorophenyl or methoxy substituents .

Substituent Effects

Nitro Group vs. Halogen/Methoxy Substituents

The 3-nitrophenyl group in the target compound contrasts with halogenated (e.g., 52: 4-CF₃Ph) or methoxy-substituted (e.g., 53: 4-MeOPh) analogs. In contrast, methoxy groups enhance solubility but reduce reactivity .

Bis(2-methoxyethyl)sulfamoyl vs. Cyclohexyl/Ethyl Sulfamoyl

The bis(2-methoxyethyl)sulfamoyl group in the target compound differs from LMM11 ’s cyclohexyl/ethyl sulfamoyl group (). The methoxyethyl chains likely improve water solubility (logSw ≈ -4.3 for similar compounds) compared to bulky cyclohexyl groups, which may hinder cellular uptake .

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point is expected to exceed 250°C, similar to 51 (266–268°C) and 7e (crystalline solid), due to strong intermolecular interactions from the nitro group .
  • logP values for thiadiazole derivatives (e.g., 10 : logP = 4.7) indicate moderate lipophilicity, suitable for blood-brain barrier penetration, whereas oxadiazoles like LMM5 (logP ≈ 3.5) may favor peripheral action .
Spectral Characteristics
  • IR spectra of thiadiazoles show νC=S bands at ~1247–1255 cm⁻¹, absent in oxadiazoles, confirming structural differences .
  • NMR data for the target compound’s benzamide protons would align with analogs like 7e , appearing as singlets near δ 8.0 ppm .

Q & A

Basic: What synthetic routes are recommended for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under dehydrating conditions. A common protocol involves reacting hydrazides with carboxylic acid derivatives (e.g., POCl₃ as a catalyst) at elevated temperatures (e.g., 90°C) for 3–6 hours . For example, details the use of N-phenylthiosemicarbazide with POCl₃ to form the thiadiazole backbone, followed by pH adjustment (8–9) for precipitation. Solvents like DMSO or ethanol are typical, and intermediates are purified via recrystallization (DMSO/water mixtures).

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Discrepancies between NMR and mass spectrometry often arise from impurities or dynamic molecular interactions (e.g., tautomerism in thiadiazoles). To address this:

  • NMR: Use deuterated DMSO to stabilize tautomeric forms and assign peaks via 2D experiments (HSQC, HMBC) for unambiguous carbon-proton correlation .
  • Mass Spec: Employ high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular ion clusters. highlights the use of HRMS to resolve ambiguities in thiadiazole derivatives with nitro-substituents.
  • Cross-validation: Compare experimental data with computational simulations (e.g., Gaussian-based DFT for NMR chemical shifts) .

Basic: What analytical techniques are critical for purity assessment of the final compound?

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to detect impurities ≤0.1% .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values (e.g., reports elemental analysis for thiadiazole analogs).
  • TLC: Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7); Rf values should match reference standards .

Advanced: How can reaction yields be optimized for the sulfamoyl group introduction?

The sulfamoyl group is introduced via nucleophilic substitution or coupling reactions. Key parameters:

  • Catalyst: Use Hünig’s base (DIPEA) to deprotonate the amine and activate the sulfonyl chloride intermediate .
  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity; reports >80% yield for sulfamoyl coupling in DMF at 0–5°C.
  • Stoichiometry: Maintain a 1:1.2 molar ratio (amine:sulfonyl chloride) to minimize side reactions. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Basic: What in vitro assays are suitable for initial evaluation of antimicrobial activity?

  • MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Zone of Inhibition: Agar diffusion assays with 100 µg/mL compound-loaded discs; notes thiadiazole derivatives exhibit zones ≥15 mm against C. albicans.
  • Cytotoxicity Control: Include mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM is desirable) .

Advanced: What strategies mitigate nitro group reduction side-reactions during catalytic hydrogenation?

The 3-nitrophenyl group is prone to over-reduction (e.g., forming hydroxylamines). Mitigation approaches:

  • Catalyst Choice: Use Pd/C (10%) with strict H₂ pressure control (1–2 atm) and monitor reaction progress via TLC .
  • Additives: Introduce quinoline or thiourea to poison excessive catalyst activity and stabilize intermediates .
  • Alternative Routes: Replace H₂ with ammonium formate in MeOH under microwave irradiation (80°C, 20 min) for selective reduction .

Basic: How is the compound’s stability profiled under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; analyze degradation via HPLC. notes benzamide derivatives are stable at pH 7.4 but hydrolyze >20% at pH 2.0.
  • Thermal Stability: Conduct DSC/TGA to identify decomposition temperatures (e.g., >200°C for thiadiazoles) .
  • Light Sensitivity: Store in amber vials; UV-Vis spectroscopy (λ = 300–400 nm) detects photo-degradation products .

Advanced: What computational methods predict binding affinities to cancer-related kinases?

  • Docking: Use AutoDock Vina with kinase crystal structures (e.g., EGFR PDB:1M17). highlights sulfamoyl-benzamide derivatives binding to ATP pockets (ΔG < −8 kcal/mol).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Models: Train on IC₅₀ data from similar compounds; nitro and sulfamoyl groups correlate with enhanced kinase inhibition (r² > 0.75) .

Basic: What safety protocols are mandated for handling nitroaromatic intermediates?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation: Use fume hoods for reactions involving nitro groups (risk of mutagenicity) .
  • Waste Disposal: Neutralize nitro-containing waste with 10% NaHCO₃ before incineration .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

  • Formulation: Prepare PEG-400/water (60:40) co-solvents; reports solubility >5 mg/mL for sulfamoyl-thiadiazoles.
  • Nanoparticles: Encapsulate in PLGA nanoparticles (150–200 nm diameter) via solvent evaporation; achieve sustained release over 72 hours .
  • Prodrug Approach: Introduce phosphate esters at the benzamide moiety, which hydrolyze in vivo to active forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.